Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
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Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These could include an ester group, a carbamoyl group, and possibly an isoquinoline group .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .Scientific Research Applications
Synthetic Chemistry Applications
A fundamental application of this compound lies in its use as a building block in synthetic chemistry. For example, radical cyclization reactions onto azoles have utilized related ethyl groups for synthesizing tri- and tetra-cyclic heterocycles, indicating its potential in constructing complex molecular architectures (Allin et al., 2005). Additionally, the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones from ethyl 3-(2,4-dioxocyclohexyl)propanoate showcases the compound's utility in generating bioactive molecules through selective amidation and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).
Biological Evaluation
This compound and its derivatives have been explored for their biological activities, highlighting their potential in medicinal chemistry. For instance, a new quinazolinone-based derivative was evaluated for its cytotoxic activity against several human cancer cell lines, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its applicability as an anti-cancer agent (Riadi et al., 2021). Furthermore, some derivatives have been screened for their antimicrobial activity, showcasing their effectiveness against various bacteria and fungi, and offering insights into their potential use in developing new antimicrobial agents (Mathada & Mathada, 2009).
Molecular Docking and Biological Potentials
The exploration of ethyl derivatives in molecular docking studies to understand their interaction with biological targets further underscores their research significance. For instance, new quinazoline and quinazoline-4-one derivatives were synthesized and subjected to molecular docking, showing good antioxidant, antiulcer, and anti-inflammatory activities, which are critical in the design of compounds with specific biological activities (Borik & Hussein, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-23(28)16(3)30-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-17-10-8-15(2)9-11-17/h5-13,16H,4,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYSEUPORZMMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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